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molecular formula C8H10N2O B8604620 3-cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde

3-cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde

Cat. No. B8604620
M. Wt: 150.18 g/mol
InChI Key: MUVASAYGARRXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

3-tert-Butyl-3H-imidazole-4-carbaldehyde was prepared from ethyl formimidate hydrochloride (Aldrich) and tert-butylamine in the same manner as 3-cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde (Example 45).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(=N)OCC.[C:7]([NH2:11])([CH3:10])([CH3:9])[CH3:8].C1(N2[C:19]([CH:20]=[O:21])=[CH:18][N:17]=[C:16]2C)CC1>>[C:7]([N:11]1[C:19]([CH:20]=[O:21])=[CH:18][N:17]=[CH:16]1)([CH3:10])([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(OCC)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C(=NC=C1C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1C=NC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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